4'-Amino-biphenyl-4-carboxylic acid ethyl ester
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Overview
Description
4'-Amino-biphenyl-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Synthesis Using Ethoxymethylenemalononitrile : Ethoxymethylenemalononitrile reacts with ethyl 4-phenylacetoacetate to form ethyl 1,1′-biphenyl-6-amino-5-cyano-2-hydroxy-3-carboxylate, a derivative of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester. Hydrolysis of this derivative leads to new compounds with potential applications in organic synthesis (Schmidt & Kores, 1988).
Role in Peptide Chemistry : The 2-(diphenylphosphino) ethyl group (DPPE), a carboxyl-protecting group, is used in peptide chemistry, involving the esterification process that could be related to compounds like this compound (Chantreux et al., 1984).
Optimization in Kinetic Resolution : The compound plays a role in the enzymatic kinetic resolution of primary amines, where it's used as an acyl donor in reactions showing high enantioselectivity (Nechab et al., 2007).
Chemical Synthesis and Reactivity
Preparative Method for Esters of Amino Acids : The compound serves in the synthesis of esters of amino acids, highlighting its utility in the creation of various chemically significant derivatives (MacLaren, 1972).
Nucleophilic Condensation : The compound is used in nucleophilic condensation reactions, particularly for substrates with reactive groups, leading to the formation of various phenyl-based derivatives (Consiglio et al., 2000).
Crystallographic and Structural Studies : Its derivatives are studied using techniques like X-ray crystallography, NMR, MS, and IR, which contribute to the understanding of molecular structures and interactions (Wang & Dong, 2009).
Role in Ring-Closing Metathesis : It is utilized in ring-closing metathesis, a method used in organic synthesis to form cyclic compounds, indicating its versatility in chemical transformations (Cong & Yao, 2006).
Miscellaneous Applications
Formation of Ligands and Complexes : Derivatives of the compound are used in the formation of ligands for metal complexes and for anchoring ligands to semiconductor surfaces, demonstrating its role in materials science and coordination chemistry (Zong, Zhou, & Thummel, 2008).
Design and Synthesis of Polyesters : The compound is significant in the design and synthesis of hydrophilic aliphatic polyesters, showcasing its importance in polymer chemistry (Trollsås et al., 2000).
Mechanism of Action
Target of Action
Similar compounds like 4-aminobiphenyl have been known to cause dna damage, which is thought to be mediated by the formation of dna adducts .
Mode of Action
The mode of action of 4’-Amino-biphenyl-4-carboxylic acid ethyl ester involves several steps. The compound is likely to undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . The carboxylic acid part of the molecule can undergo Fischer esterification, which is an acid-catalyzed, nucleophilic acyl substitution .
Biochemical Pathways
4-aminobiphenyl, a related compound, is known to be metabolized in the liver, giving the n-hydroxy derivative (4-aminobiphenyl-(nhoh)) by a cytochrome p450 isozyme .
Pharmacokinetics
Similar compounds like 4-aminobiphenyl are known to be oxidized in the liver, suggesting that they are metabolized and likely excreted .
Result of Action
Similar compounds like 4-aminobiphenyl are known to cause dna damage, which is thought to be mediated by the formation of dna adducts .
Properties
IUPAC Name |
ethyl 4-(4-aminophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAWFPVAVHKGPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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